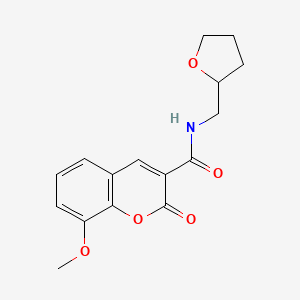![molecular formula C12H10ClN3O2S B2823810 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydro-2-pyrazinyl]sulfanyl}acetamide CAS No. 895106-07-7](/img/structure/B2823810.png)
2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydro-2-pyrazinyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydro-2-pyrazinyl]sulfanyl}acetamide is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydro-2-pyrazinyl]sulfanyl}acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and bacterial cell wall synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, the compound was found to inhibit the activity of the enzyme β-lactamase, which is responsible for antibiotic resistance in bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydro-2-pyrazinyl]sulfanyl}acetamide in lab experiments is its potent antimicrobial and anticancer properties. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydro-2-pyrazinyl]sulfanyl}acetamide. One area of research could focus on the development of new derivatives of the compound with improved efficacy and reduced toxicity. Another area of research could investigate the potential use of the compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could be conducted to explore the mechanism of action of the compound and its potential applications in other scientific fields.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in various scientific fields. While its mechanism of action is not fully understood, the compound has shown promising results in its antimicrobial and anticancer properties. Further research is needed to fully understand the potential of this compound and its derivatives.
Synthesis Methods
The synthesis of 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydro-2-pyrazinyl]sulfanyl}acetamide involves the reaction of 3-chlorophenylhydrazine with ethyl 2-chloroacetate to form ethyl 2-(3-chlorophenyl)hydrazinecarboxylate. This compound is then reacted with thioacetic acid to yield the final product.
Scientific Research Applications
2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydro-2-pyrazinyl]sulfanyl}acetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its anticancer properties. In a study published in the Journal of Medicinal Chemistry, the compound was found to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its anticancer properties, the compound has also been studied for its potential use as an antimicrobial agent. A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry found that the compound exhibited potent antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-8-2-1-3-9(6-8)16-5-4-15-11(12(16)18)19-7-10(14)17/h1-6H,7H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTUZRHVIXMJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C(C2=O)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)
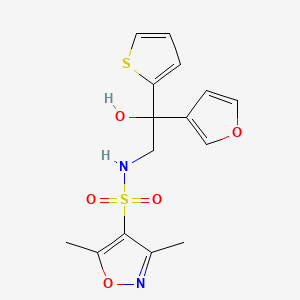
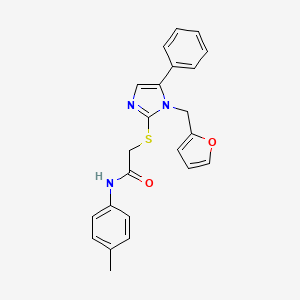
![5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2823738.png)
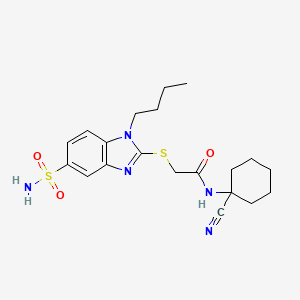

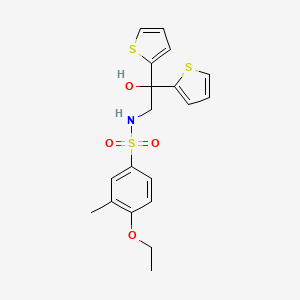
![cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2823742.png)

![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)



